3-Amino-5-phenylthiophene-2-carbonitrile
Description
Structural Classification and Nomenclature
3-Amino-5-phenylthiophene-2-carbonitrile belongs to the thiophene family, a class of sulfur-containing heterocycles characterized by a five-membered aromatic ring. Its structure features:
- A thiophene core (C~4~H~4~S) with substituents at positions 2, 3, and 5.
- A cyano group (-C≡N) at position 2.
- An amino group (-NH~2~) at position 3.
- A phenyl group (-C~6~H~5~) at position 5.
IUPAC Name :
this compound
Synonyms :
- 3-Amino-2-cyano-5-phenylthiophene
- 2-Amino-5-phenylthiophene-3-carbonitrile
- 83060-72-4 (CAS Registry Number)
Molecular Formula : C~11~H~8~N~2~S
Molecular Weight : 200.26 g/mol.
Structural Comparison :
| Feature | Thiophene Derivatives | Non-Thiophene Analogues |
|---|---|---|
| Aromatic Stability | High (due to sulfur's resonance) | Moderate (e.g., furan, pyrrole) |
| Electrophilic Sites | Positions 2 and 5 | Varies by heteroatom |
Historical Context of Thiophene Derivatives in Chemical Research
Thiophene chemistry traces its origins to Viktor Meyer's 1882 discovery of thiophene as a benzene contaminant. The development of This compound is rooted in the Gewald reaction , a seminal synthetic method introduced in the 1960s for constructing 2-aminothiophenes. Key milestones include:
- 1961 : Karl Gewald first reported the condensation of ketones, α-cyanoesters, and sulfur to form 2-aminothiophenes.
- 1982 : Mechanistic studies revealed the reaction's dependence on Knoevenagel intermediates and sulfur incorporation.
- 2000s : Microwave-assisted Gewald reactions improved yields and reduced reaction times for derivatives like this compound.
This compound's synthesis represents a paradigm shift in accessing structurally diverse thiophenes for drug discovery and materials science.
Significance in Heterocyclic Chemistry
The compound’s significance arises from its electronic and steric properties :
- Aromaticity : The thiophene ring’s resonance stabilization enables participation in electrophilic substitution reactions.
- Functional Group Synergy :
- The cyano group enhances electrophilicity at position 2.
- The amino group facilitates hydrogen bonding and serves as a directing group in further derivatization.
- Applications :
Comparative Reactivity :
| Reaction Type | This compound | Benzene Analogues |
|---|---|---|
| Electrophilic Substitution | Faster (directed by -NH~2~ and -C≡N) | Slower |
| Cross-Coupling | Compatible with Suzuki-Miyaura conditions | Limited |
Registration and Identification Parameters
Registry Identifiers :
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 83060-72-4 | |
| PubChem CID | 15680118 | |
| DSSTox Substance ID | DTXSID70351450 | |
| ChEMBL ID | CHEMBL207663 |
Physicochemical Properties :
| Property | Value | Method |
|---|---|---|
| Density | 1.303 g/cm³ | Experimental |
| Boiling Point | 437.9°C at 760 mmHg | Calculated |
| LogP (Partition Coeff.) | 3.45 | Predicted |
Spectral Data :
Properties
IUPAC Name |
3-amino-5-phenylthiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJOWWJCBULTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574536 | |
| Record name | 3-Amino-5-phenylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83060-72-4 | |
| Record name | 3-Amino-5-phenylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation Followed by Gewald Reaction
One of the classical and widely used synthetic strategies for preparing 3-amino-5-phenylthiophene-2-carbonitrile derivatives involves a two-step sequence:
Step 1: Knoevenagel Condensation
Acetophenone derivatives react with malononitrile to form 2-(1-phenylethylidene)malononitrile intermediates. This condensation typically occurs under basic conditions, often using ammonium acetate or other mild bases.Step 2: Gewald Reaction
The Knoevenagel product is then subjected to Gewald reaction conditions, which involve the addition of elemental sulfur and a base, leading to cyclization and formation of the thiophene ring bearing amino and cyano substituents.
This method is noted for its simplicity, rapidity, and effectiveness, producing 2-amino-4-phenylthiophene-3-carbonitrile derivatives in good yields. The structures of the products have been confirmed by NMR spectroscopy and other analytical techniques, ensuring the reliability of the synthetic route.
Three-Component Reaction Using α-Thiocyanatoacetophenone, Cyanothioacetamide, and Aldehydes
A more recent and versatile approach involves a three-component reaction that constructs the 2-amino-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile scaffold, which can be adapted to synthesize this compound derivatives.
-
- α-Thiocyanatoacetophenone (phenacyl thiocyanate)
- Cyanothioacetamide
- Aromatic aldehydes (e.g., benzaldehyde derivatives)
Catalysts and Conditions:
The reaction is typically catalyzed by aqueous bases such as potassium carbonate (K2CO3), potassium hydroxide (KOH), or sodium carbonate (Na2CO3) in ethanol at room temperature or mild heating (40–50 °C).Reaction Mechanism:
The process proceeds via a Michael-type addition of cyanothioacetamide to α-thiocyanatoacetophenone followed by intramolecular cyclization through nucleophilic substitution of the thiocyanate group. Quantum chemical calculations support the mechanistic pathway involving either intramolecular SN2 substitution or nucleophilic addition-elimination depending on stereochemistry.Yields and Optimization:
Potassium carbonate and sodium carbonate catalysts at 40–50 °C afford the best yields, up to 70%, while KOH also provides good yields but requires careful control of conditions to avoid side reactions.
| Entry | Reagents | Conditions | Product Yield (%) |
|---|---|---|---|
| 1 | 2-Chlorobenzaldehyde + 7 + 8 | 10% aq KOH, rt | 37 |
| 2 | 2-Chlorobenzaldehyde + 7 + 8 | 10% aq K2CO3, 40–50 °C | 64 |
| 3 | 2-Chlorobenzaldehyde + 7 + 8 | 10% aq K2CO3, rt | 60 |
| 4 | 2-Chlorobenzaldehyde + 7 + 8 | 10% aq Na2CO3, 40–50 °C | 68 |
| 9 | Pre-prepared Knoevenagel + 7 | 10% aq K2CO3, 40–50 °C | 70 |
Note: 7 = α-thiocyanatoacetophenone, 8 = cyanothioacetamide.
This method avoids the use of volatile or toxic solvents and proceeds under metal-free conditions, offering a green and scalable approach.
Reaction of Cyanothioacetamide with α-Bromochalcones
Another robust synthetic route involves the reaction of cyanothioacetamide with α-bromochalcones:
-
- Cyanothioacetamide
- α-Bromochalcones (various aryl-substituted)
Conditions:
Typically performed in ethanol with potassium hydroxide as a base under reflux conditions for about 0.5 hours.Outcome and Yields:
This method yields 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles with yields ranging from 42% to 61%, depending on the substrate and base used.
| Entry | Reagents | Conditions | Product Yield (%) |
|---|---|---|---|
| 1 | 8 + 9d (Et3N) | EtOH, rt, 6 days | 25 |
| 2 | 8 + 9d (Et3N) | EtOH, reflux | 46 |
| 3 | 8 + 9d (K2CO3) | EtOH, 40–50 °C | 42 |
| 5 | 8 + 9d (KOH) | EtOH, reflux | 61 |
Note: 8 = cyanothioacetamide, 9d = α-bromochalcone derivative.
This method benefits from mild reaction conditions, short reaction times, and good yields, making it practical for library synthesis of thiophene derivatives.
General Synthetic Procedures
A. KOH-Catalyzed Three-Component Reaction
- Mix cyanothioacetamide, aldehyde, and α-thiocyanatoacetophenone in ethanol.
- Add 10% aqueous KOH dropwise with stirring at room temperature or mild heating.
- Stir for 0.5 to 1 hour, then isolate the precipitated product by filtration and recrystallize from ethanol-acetone.
B. KOH-Catalyzed Reaction of Thioacrylamides and Phenacyl Thiocyanate
Summary of Advantages and Research Findings
- The described methods avoid harsh conditions and toxic reagents, favoring green chemistry principles.
- Quantum chemical studies have elucidated the reaction mechanisms, supporting the observed stereoselectivity and product formation pathways.
- The use of aqueous bases as catalysts is effective and environmentally benign.
- The methods provide access to a broad substrate scope, allowing synthesis of various substituted this compound derivatives.
- The procedures are atom-economical and metal-free, suitable for scale-up and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-phenylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-5-phenylthiophene-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-phenylthiophene-2-carbonitrile varies depending on its application:
Biological Activity: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
Material Science: In organic semiconductors, the compound’s electronic properties are influenced by the conjugation of the thiophene ring, which facilitates charge transport.
Comparison with Similar Compounds
3-Amino-2-phenylthiophene: Similar structure but lacks the nitrile group.
5-Amino-2-phenylthiophene: Similar structure but with the amino group in a different position.
3-Cyano-5-phenylthiophene: Similar structure but lacks the amino group.
Uniqueness: 3-Amino-5-phenylthiophene-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the thiophene ring.
Biological Activity
3-Amino-5-phenylthiophene-2-carbonitrile (CAS No. 83060-72-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a thiophene ring, which is known for its diverse biological activities. The presence of the amino group and the phenyl substituent enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound can potentially bind to various receptors, influencing neurotransmission and other physiological processes.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For example, derivatives have shown efficacy against viruses such as HIV and hepatitis C virus (HCV). The following table summarizes relevant findings from studies on related compounds:
| Compound | Target Virus | EC50 (μM) | CC50 (μM) | Therapeutic Index (TI) |
|---|---|---|---|---|
| 3-Amino-5-phenylthiophene | HIV | 3.98 | >400 | >100 |
| Thiophene Derivative A | HCV | 0.35 | >100 | >285 |
| Thiophene Derivative B | TMV | 58.7 | ND | ND |
EC50 refers to the concentration needed to achieve 50% of the maximum effect, while CC50 indicates the concentration that is cytotoxic to 50% of the cells.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have shown that it possesses moderate antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Antiviral Activity : A study conducted by MDPI demonstrated that derivatives of thiophene compounds significantly inhibited HIV replication in vitro. The therapeutic index was notably high, suggesting a favorable safety profile for further development as antiviral agents .
- Antimicrobial Evaluation : Another research effort focused on the synthesis of thiophene derivatives, including this compound, evaluated their antimicrobial activity against clinical isolates. Results indicated promising activity against resistant bacterial strains .
Q & A
Q. What are common synthetic routes for 3-Amino-5-phenylthiophene-2-carbonitrile?
The compound is typically synthesized via cyclization reactions using α-enaminonitrile precursors. For example, refluxing with aliphatic acids (e.g., formic or acetic acid) can yield thiophene derivatives, as demonstrated in structurally related α-enaminonitrile systems . Intermediate purification often involves recrystallization from ethanol or methanol, followed by characterization via FT-IR and NMR. Substituent variations, such as phenyl or thiophene groups, can be introduced during cyclization (e.g., via Gewald reactions) .
Q. What purification methods are recommended for isolating this compound?
Column chromatography (silica gel, eluent: ethyl acetate/hexane) is effective for preliminary purification. For high-purity crystals suitable for X-ray diffraction, slow evaporation from DMSO or DMF is recommended. Crystallographic refinement using SHELXL (SHELX suite) ensures structural validation .
Q. How can spectroscopic discrepancies (e.g., NMR vs. computational predictions) be resolved?
Discrepancies between experimental H NMR data and computational predictions (e.g., DFT) may arise from solvent effects or dynamic processes. Use temperature-dependent NMR studies to identify conformational exchange. Cross-validate with X-ray crystallography for absolute configuration confirmation, as demonstrated in related thiophene-carbonitrile systems .
Advanced Research Questions
Q. How to design experiments to evaluate the bioactivity of this compound?
Prioritize in vitro assays targeting enzymes or pathways relevant to the compound’s scaffold. For example:
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.
- Kinase inhibition : Fluorescence-based ADP-Glo™ kinase assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). SAR studies should focus on substituent effects (e.g., electron-withdrawing groups on the phenyl ring) .
Q. What strategies address data contradictions in reaction yields during scale-up?
Low yields during scale-up may stem from inefficient heat transfer or by-product formation. Implement:
- Process analytical technology (PAT) : Monitor reaction progress via inline FT-IR.
- Design of Experiments (DoE) : Optimize temperature, solvent polarity, and catalyst loading.
- By-product identification : Use HPLC-MS to detect side products (e.g., dimerization or oxidation derivatives) .
Q. How to resolve crystallographic challenges (e.g., twinning or disorder) in X-ray structures?
For twinned crystals, employ the HKLF 5 format in SHELXL for twin refinement. For disorder, use PART and SUMP commands to model split positions. Validate with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, ANSI-approved goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and reactions (due to H302/H315 hazards).
- Spill management : Neutralize with activated carbon and dispose as hazardous waste .
Q. How to optimize synthetic routes for low-yielding intermediates?
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30 mins at 150°C vs. 6 hrs reflux).
- Catalyst screening : Test Pd/C or CuI for cross-coupling steps.
- Solvent selection : Switch from DMF to acetonitrile to minimize side reactions .
Q. What computational tools predict electronic properties for SAR studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
